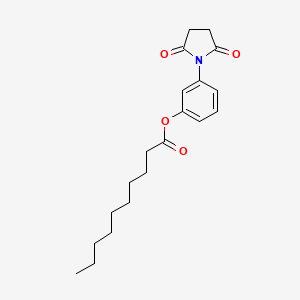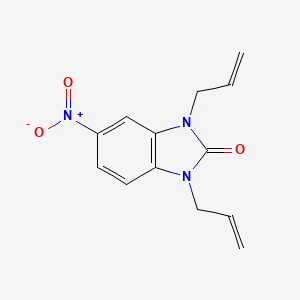
1H-indol-1-ylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-1-ylferrocene is a compound that combines the structural features of both indole and ferrocene. Indole is a significant heterocyclic system found in many natural products and drugs, while ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The fusion of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1H-indol-1-ylferrocene typically involves the reaction of ferrocene with an indole derivative. One common method is the Fischer indole synthesis, where an indole is formed from phenylhydrazine and a ketone under acidic conditions . For the specific synthesis of this compound, ferrocene can be functionalized with an appropriate leaving group, which then reacts with an indole derivative under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
1H-Indol-1-ylferrocene undergoes various types of chemical reactions, including:
Reduction: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Both the indole and ferrocene rings can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ferrocene leads to ferrocenium salts, while nitration of the indole ring results in nitroindole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indol-1-ylferrocene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-indol-1-ylferrocene involves its interaction with molecular targets through both the indole and ferrocene moieties. The indole ring can interact with biological receptors, enzymes, and DNA, while the ferrocene moiety can participate in redox reactions, influencing cellular processes . The pathways involved include modulation of oxidative stress, inhibition of enzyme activity, and disruption of microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
1H-Indol-1-ylferrocene can be compared with other indole-ferrocene derivatives, such as:
1H-Indol-3-ylferrocene: Similar structure but with the indole attached at the 3-position, leading to different reactivity and biological activity.
1H-Indol-2-ylferrocene: Another positional isomer with distinct chemical properties.
Ferrocene derivatives with other heterocycles: Compounds like pyrrole-ferrocene and thiophene-ferrocene, which exhibit different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of indole and ferrocene, providing a balance of aromaticity, redox activity, and biological relevance.
Eigenschaften
Molekularformel |
C18H15FeN |
|---|---|
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylindole;iron(2+) |
InChI |
InChI=1S/C13H10N.C5H5.Fe/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12;1-2-4-5-3-1;/h1-10H;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
LRCBJXSIUSHGKK-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1N2C=CC3=CC=CC=C32.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12495060.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)
![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)

